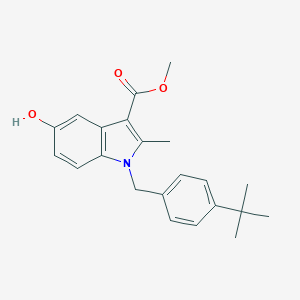![molecular formula C24H24ClFN2OS B299973 N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide](/img/structure/B299973.png)
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide, commonly referred to as CCT137690, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being investigated for its potential use in cancer treatment.
Mécanisme D'action
CCT137690 exerts its anti-cancer effects by inhibiting the activity of the Mps1 kinase. This enzyme is involved in the regulation of the spindle checkpoint, which is a critical step in the cell cycle. By inhibiting Mps1, CCT137690 disrupts the spindle checkpoint and induces cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, CCT137690 has also been shown to have other biochemical and physiological effects. For example, CCT137690 has been shown to induce autophagy, a process by which cells degrade and recycle their own components. This may have implications for the treatment of other diseases, such as neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CCT137690 is its specificity for the Mps1 kinase. This makes it a valuable tool for studying the role of this enzyme in the cell cycle and in cancer. However, one limitation of CCT137690 is its relatively low potency compared to other Mps1 inhibitors. This may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on CCT137690. One area of interest is the development of more potent analogs of CCT137690 that could be used in cancer treatment. Another area of interest is the study of the role of Mps1 in other diseases, such as neurodegenerative disorders. Finally, the use of CCT137690 in combination with other cancer therapies is an area of active investigation.
Méthodes De Synthèse
The synthesis of CCT137690 involves a multi-step process that begins with the reaction of 4-chloroaniline with ethyl isothiocyanate to form the intermediate compound 4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-amine. This intermediate is then reacted with 3-fluorobenzoyl chloride to form the final product, N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide.
Applications De Recherche Scientifique
CCT137690 has been extensively studied in preclinical models of cancer, including breast cancer, leukemia, and multiple myeloma. In these studies, CCT137690 has been shown to inhibit the activity of the enzyme Mps1, which is involved in the regulation of the cell cycle. By inhibiting Mps1, CCT137690 can induce cell death in cancer cells, making it a promising candidate for cancer treatment.
Propriétés
Nom du produit |
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide |
|---|---|
Formule moléculaire |
C24H24ClFN2OS |
Poids moléculaire |
443 g/mol |
Nom IUPAC |
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C24H24ClFN2OS/c1-2-21-22(16-11-13-18(25)14-12-16)27-24(30-21)28(20-10-6-9-19(26)15-20)23(29)17-7-4-3-5-8-17/h6,9-15,17H,2-5,7-8H2,1H3 |
Clé InChI |
NNFQBOPEPLYCGM-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(S1)N(C2=CC(=CC=C2)F)C(=O)C3CCCCC3)C4=CC=C(C=C4)Cl |
SMILES canonique |
CCC1=C(N=C(S1)N(C2=CC(=CC=C2)F)C(=O)C3CCCCC3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B299890.png)
![N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B299891.png)
![2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B299892.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299893.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)butanamide](/img/structure/B299896.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B299897.png)
![N-(3,4-dichlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B299899.png)
![N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B299901.png)

![2-[(3-methoxybenzoyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B299903.png)
![4-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B299905.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B299909.png)
![N-benzhydryl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B299911.png)
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B299912.png)